m-PEG7-Amine

Beschreibung

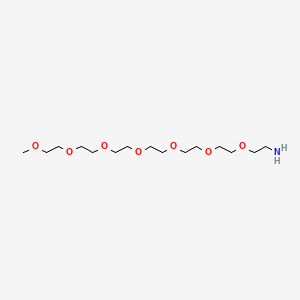

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H33NO7/c1-17-4-5-19-8-9-21-12-13-23-15-14-22-11-10-20-7-6-18-3-2-16/h2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQQSLHPGFFGOJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80596092 | |

| Record name | 2,5,8,11,14,17,20-Heptaoxadocosan-22-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170572-38-0 | |

| Record name | 2,5,8,11,14,17,20-Heptaoxadocosan-22-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to m-PEG7-Amine: Structure, Properties, and Applications in Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG7-Amine, or O-(2-Aminoethyl)-O'-(2-methoxyethyl)hexaethylene glycol, is a monodisperse polyethylene (B3416737) glycol (PEG) derivative that plays a crucial role in modern biopharmaceutical research and development. Its unique properties, particularly its hydrophilicity, biocompatibility, and defined chain length, make it an invaluable tool for enhancing the therapeutic properties of biomolecules. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound, with a focus on its utility as a linker in bioconjugation, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). Detailed experimental protocols and workflows are provided to facilitate its practical implementation in a laboratory setting.

Chemical Structure and Properties

This compound is a heterobifunctional linker composed of a methoxy-terminated polyethylene glycol chain with seven ethylene (B1197577) glycol units and a terminal primary amine group. The PEG chain imparts increased aqueous solubility and can reduce the immunogenicity of conjugated molecules, while the terminal amine allows for covalent attachment to various functional groups.[1][2]

The chemical structure of this compound is as follows:

CH₃O-(CH₂CH₂O)₇-CH₂CH₂-NH₂

Physicochemical and General Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₅H₃₃NO₇ | [3] |

| Molecular Weight | 339.43 g/mol | [4] |

| CAS Number | 170572-38-0 | [3][4] |

| Appearance | Liquid or oil | [5] |

| Purity | >95% | [4] |

| Solubility | Water, DMSO, DCM, DMF | [3] |

| Storage Conditions | -20°C, protect from light | [3][5] |

Experimental Protocols

The primary utility of this compound lies in its ability to covalently link to other molecules through its terminal amine group. The following sections provide detailed protocols for common bioconjugation reactions.

Reaction with N-hydroxysuccinimide (NHS) Esters

The reaction of the primary amine of this compound with an NHS ester forms a stable amide bond. This is a widely used method for labeling proteins and other biomolecules.[6]

Experimental Protocol:

-

Reagent Preparation:

-

Equilibrate the this compound and the NHS ester to room temperature before use.[6]

-

Dissolve the amine-containing molecule (e.g., protein) in an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-8.0.[6] Buffers containing primary amines like Tris or glycine (B1666218) should be avoided as they will compete with the reaction.[6]

-

Immediately before use, dissolve the NHS ester in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[6] Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[6]

-

-

Conjugation Reaction:

-

Add the dissolved NHS ester to the solution of the amine-containing molecule. A 1:1 or 2:1 molar ratio of NHS ester to amine is a common starting point, though the optimal ratio may need to be determined empirically.[7]

-

The reaction mixture should be stirred for 3 to 24 hours, depending on the reactivity of the substrates.[7] The progress of the reaction can be monitored by techniques such as LC-MS or TLC.[7]

-

-

Purification:

Reaction with Carboxylic Acids (Amide Bond Formation)

The amine group of this compound can be coupled to a carboxylic acid using a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), often in the presence of an activator like N-hydroxysuccinimide (NHS) to form a more stable intermediate.[9][10]

Experimental Protocol:

-

Reagent Preparation:

-

Equilibrate EDC, NHS, the carboxylic acid-containing molecule, and this compound to room temperature.[9]

-

Dissolve the carboxylic acid in an appropriate buffer, such as 0.1 M MES buffer (pH 4.7-6.0).[11] EDC coupling is most efficient at a slightly acidic pH.[7]

-

Dissolve this compound in a compatible buffer.

-

-

Activation of Carboxylic Acid:

-

Conjugation Reaction:

-

Quenching and Purification:

-

Quench the reaction by adding an amine-containing buffer such as Tris or hydroxylamine (B1172632) to a final concentration of 10-50 mM.[12]

-

Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted reagents and byproducts.[12]

-

Applications in Drug Development

This compound is a versatile linker used in the development of advanced therapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets tumor cells. The linker plays a critical role in the stability and efficacy of the ADC. This compound can be incorporated into ADC linkers to enhance the hydrophilicity of the overall construct, which can improve solubility, reduce aggregation, and prolong its circulation time.[13][14]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[15][16] The linker connecting the target protein binder and the E3 ligase ligand is a key determinant of PROTAC efficacy. The defined length and flexibility of this compound make it an ideal component for optimizing the spatial orientation of the two binding moieties, facilitating the formation of a productive ternary complex.[4]

Visualizations: Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate key experimental workflows and mechanisms of action involving this compound.

Caption: General workflow for bioconjugation using this compound.

Caption: Mechanism of action for a PROTAC utilizing an this compound linker.

Conclusion

This compound is a well-defined and highly useful chemical tool for researchers in the life sciences. Its hydrophilic PEG spacer and reactive amine terminus provide a versatile platform for the modification of small molecules, peptides, proteins, and other biomaterials. The applications of this compound in the development of sophisticated drug delivery systems like ADCs and novel therapeutic modalities such as PROTACs underscore its importance in advancing modern medicine. The detailed protocols and workflows provided in this guide are intended to serve as a practical resource for the successful implementation of this compound in a variety of research and development settings.

References

- 1. lcms.cz [lcms.cz]

- 2. mPEG7-Amine - CD Bioparticles [cd-bioparticles.net]

- 3. This compound, 170572-38-0 | BroadPharm [broadpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. apexbt.com [apexbt.com]

- 6. broadpharm.com [broadpharm.com]

- 7. broadpharm.com [broadpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. broadpharm.com [broadpharm.com]

- 10. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]

- 11. broadpharm.com [broadpharm.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to m-PEG7-Amine: Properties, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-amine (m-PEG7-Amine), a versatile heterobifunctional linker critical in modern drug development and bioconjugation. This document details its chemical and physical properties, explores its applications in areas such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), and provides detailed experimental protocols for its use.

Core Properties of this compound

This compound is a monodisperse polyethylene (B3416737) glycol (PEG) derivative containing a terminal methoxy (B1213986) group and a terminal amine group, connected by a seven-unit ethylene (B1197577) glycol chain. The methoxy group provides chemical stability and reduces the potential for non-specific binding, while the primary amine serves as a reactive handle for conjugation to various functional groups. The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the molecules it is incorporated into.[1][2]

Quantitative Data Summary

| Property | Value | References |

| Molecular Formula | C15H33NO7 | [BroadPharm] |

| Molecular Weight | 339.4 g/mol | [CD Bioparticles] |

| CAS Number | 170572-38-0 | [BroadPharm] |

| Purity | Typically >95% | [Biopharma PEG] |

| Physical Appearance | A liquid; colorless or light yellow oil | [APExBIO], [Conju-Probe] |

| Solubility | Water, DMSO, DCM, DMF | [BroadPharm] |

| Storage Conditions | -20°C, protect from light | [BroadPharm], [APExBIO] |

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in several advanced biomedical research and drug development fields. Its primary function is as a flexible, hydrophilic linker to connect two or more molecular entities.

Antibody-Drug Conjugates (ADCs)

In the synthesis of ADCs, this compound can be used as a component of the linker that connects a cytotoxic payload to a monoclonal antibody.[3] The PEG portion of the linker can improve the solubility and stability of the final ADC construct.[3]

PROTACs (Proteolysis Targeting Chimeras)

This compound is frequently employed as a linker in the development of PROTACs.[4] A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[4][5] The length and flexibility of the PEG7 chain are critical for optimizing the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase), which is essential for efficient protein degradation.[6] The hydrophilic nature of the PEG linker can also enhance the solubility and cell permeability of the PROTAC molecule.[6]

Bioconjugation and Surface Modification

The terminal amine group of this compound is reactive towards a variety of functional groups, including carboxylic acids, activated NHS esters, and carbonyls (ketones, aldehydes).[1][2] This reactivity allows for the straightforward conjugation of this compound to proteins, peptides, small molecules, and surfaces, a process often referred to as PEGylation. This can be used to improve the solubility, stability, and pharmacokinetic profile of therapeutic proteins and peptides. [BroadPharm]

Experimental Protocols

The following are representative protocols for the use of this compound in bioconjugation reactions. These should be considered as starting points and may require optimization for specific applications.

General Protocol for Conjugation of this compound to an NHS Ester-Activated Molecule

This protocol describes the reaction of the primary amine of this compound with an N-hydroxysuccinimide (NHS) ester to form a stable amide bond.

Materials:

-

This compound

-

NHS ester-activated molecule (e.g., a protein, peptide, or small molecule)

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

-

Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

-

Preparation of Reactants:

-

Equilibrate the this compound and the NHS ester-activated molecule to room temperature before opening the vials to prevent moisture condensation.[7][8]

-

Immediately before use, dissolve the NHS ester-activated molecule in a minimal amount of anhydrous DMF or DMSO.[7][8]

-

Dissolve the this compound in the reaction buffer (e.g., PBS, pH 7.4).

-

-

Conjugation Reaction:

-

Add the dissolved this compound to the solution of the NHS ester-activated molecule. A molar excess of the this compound may be required depending on the reactivity of the NHS ester.

-

Ensure the final concentration of the organic solvent (DMF or DMSO) does not exceed 10% of the total reaction volume to maintain the stability of many biomolecules.[8]

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle stirring.[9] Reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS or TLC).[8]

-

-

Quenching the Reaction:

-

To stop the reaction, add the quenching buffer to a final concentration of 50 mM.[9] This will react with any remaining NHS ester.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purification and Analysis:

-

Purify the resulting conjugate using an appropriate chromatography method (e.g., HPLC, size-exclusion chromatography) to remove unreacted starting materials and byproducts.

-

Analyze the purified conjugate to confirm its identity and purity (e.g., via LC-MS, SDS-PAGE).

-

Visualizations

Experimental Workflow: Bioconjugation

The following diagram illustrates a typical workflow for the conjugation of this compound to a molecule activated with an NHS ester.

Caption: A generalized workflow for bioconjugation using this compound.

Logical Relationship: PROTAC Mechanism of Action

This diagram illustrates the role of a PEG linker, such as this compound, in the mechanism of a PROTAC.

Caption: The role of a PEG linker in PROTAC-mediated protein degradation.

References

- 1. mPEG7-Amine - CD Bioparticles [cd-bioparticles.net]

- 2. This compound, 170572-38-0 | BroadPharm [broadpharm.com]

- 3. apexbt.com [apexbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 8. broadpharm.com [broadpharm.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Purification of m-PEG7-Amine

This technical guide provides a comprehensive overview of the synthesis and purification of methoxy-poly(ethylene glycol)-amine with seven ethylene (B1197577) glycol units (m-PEG7-Amine). Aimed at researchers, scientists, and professionals in drug development, this document details the prevalent synthetic methodologies, purification protocols, and relevant characterization data.

Introduction

This compound is a monodisperse hetero-bifunctional PEG linker widely utilized in bioconjugation, drug delivery, and nanotechnology. Its methoxy-terminated end provides stability and reduces non-specific binding, while the terminal primary amine allows for covalent attachment to various biomolecules and surfaces. The discrete chain length of seven ethylene glycol units ensures batch-to-batch consistency, a critical factor in the development of therapeutics and diagnostics. This guide will focus on a common and efficient synthetic route starting from m-PEG7-OH and subsequent purification strategies.

Synthesis of this compound

A robust and widely reported method for the synthesis of m-PEG-amines involves a three-step process starting from the corresponding m-PEG-alcohol. This process includes the conversion of the terminal hydroxyl group to a good leaving group (mesylate), followed by nucleophilic substitution with an azide (B81097), and finally, reduction of the azide to the desired primary amine.

Synthetic Pathway Overview

The overall synthetic pathway can be visualized as a three-step sequence:

Caption: Three-step synthesis of this compound from m-PEG7-OH.

Experimental Protocols

Step 1: Synthesis of m-PEG7-Mesylate (m-PEG7-OMs)

This step converts the terminal hydroxyl group of m-PEG7-OH into a mesylate, which is an excellent leaving group for the subsequent nucleophilic substitution.

-

Materials:

-

m-PEG7-OH

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (B128534) (TEA)

-

Methanesulfonyl chloride (MsCl)

-

-

Procedure:

-

Dissolve m-PEG7-OH and triethylamine (4 molar equivalents per hydroxyl group) in anhydrous DCM under an inert atmosphere (e.g., Argon).[1]

-

Cool the reaction mixture in an ice bath.

-

Add methanesulfonyl chloride (4 molar equivalents per hydroxyl group) dropwise to the cooled solution.[1]

-

Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.[1]

-

The resulting m-PEG7-Mesylate solution can often be used directly in the next step without extensive purification, after removal of the triethylamine hydrochloride salt by filtration.

-

Step 2: Synthesis of m-PEG7-Azide (m-PEG7-N3)

The mesylate is displaced by an azide ion in a nucleophilic substitution reaction.

-

Materials:

-

m-PEG7-OMs solution from Step 1

-

Sodium azide (NaN3)

-

Anhydrous Dimethylformamide (DMF)

-

-

Procedure:

-

To the crude m-PEG7-OMs, add sodium azide (5 molar equivalents per mesylate group) dissolved in DMF.[1]

-

Heat the reaction mixture to 65-80°C and stir for 16-48 hours.[1]

-

After cooling to room temperature, the reaction mixture is filtered to remove any insoluble salts.

-

The filtrate, containing m-PEG7-Azide, is concentrated under reduced pressure.

-

Step 3: Synthesis of this compound via Azide Reduction

The terminal azide group is reduced to a primary amine. A common method for this reduction on PEG molecules is the use of zinc dust in the presence of ammonium (B1175870) chloride.[1][2]

-

Materials:

-

m-PEG7-N3

-

Tetrahydrofuran (THF)

-

Deionized water

-

Ammonium chloride (NH4Cl)

-

Zinc dust (Zn)

-

-

Procedure:

-

Dissolve the crude m-PEG7-Azide in a mixture of THF and water.[1]

-

Add ammonium chloride (4 molar equivalents per azide group) and zinc dust (2 molar equivalents per azide group) to the solution.[1][2]

-

Reflux the mixture with stirring for 72 hours.[1][2] The reaction progress can be monitored by TLC or FTIR to observe the disappearance of the azide peak.

-

After completion, the reaction mixture is cooled to room temperature.

-

Alternative Synthetic Strategies

An alternative approach to synthesizing PEG-amines involves the use of protecting groups.[3][4][5] For instance, a tosylated PEG can be reacted with a protected amine salt, such as the potassium salt of methyl-t-butyl imidodicarbonate (KNMeBoc).[4] This is followed by an acidic deprotection step to yield the final PEG-amine.[4] This method can offer high purity but requires additional protection and deprotection steps.

Purification of this compound

The purification of the final this compound product is crucial to remove unreacted starting materials, reagents, and by-products from the synthesis. A combination of extraction and chromatographic techniques is typically employed.

Purification Workflow

References

- 1. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines | MDPI [mdpi.com]

- 3. EP1594440B1 - The selective and specific preparation of discrete peg compounds - Google Patents [patents.google.com]

- 4. US7601798B2 - Methods of preparing polymers having terminal amine groups using protected amine salts - Google Patents [patents.google.com]

- 5. Protective Groups [organic-chemistry.org]

An In-depth Technical Guide to m-PEG7-Amine (CAS: 170572-38-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of m-PEG7-Amine (CAS: 170572-38-0), a discrete polyethylene (B3416737) glycol (PEG) linker widely utilized in biomedical research and drug development. This document details the physicochemical properties, applications, and relevant experimental protocols associated with this heterobifunctional linker. Particular emphasis is placed on its role in the synthesis of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide is intended to serve as a valuable resource for researchers and scientists engaged in the fields of bioconjugation, drug delivery, and nanotechnology.

Introduction

This compound, systematically named 2,5,8,11,14,17,20-Heptaoxadocosan-22-amine, is a monodisperse polyethylene glycol derivative featuring a terminal methoxy (B1213986) group and a primary amine.[1] The defined chain length of seven ethylene (B1197577) glycol units provides precise control over the linker's physicochemical properties, a critical aspect in the design of sophisticated biomolecular conjugates. The hydrophilic nature of the PEG spacer enhances the aqueous solubility and biocompatibility of modified molecules, while the terminal amine group offers a reactive handle for covalent attachment to a variety of functional groups.[2][3] These characteristics make this compound a versatile tool in drug delivery, bioconjugation, and surface modification applications.[1][4][5]

Physicochemical Properties

The consistent quality and well-defined structure of this compound are crucial for its application in the development of therapeutics and research tools. The following tables summarize the key physicochemical properties of this compound, compiled from various suppliers.

| Identifier | Value | Reference |

| CAS Number | 170572-38-0 | [1][2][6] |

| Molecular Formula | C15H33NO7 | [1][2][6] |

| Molecular Weight | 339.43 g/mol | [1][6] |

| Alternate Names | Methoxy-PEG7-amine, 2,5,8,11,14,17,20-Heptaoxadocosan-22-amine | [1] |

| Property | Value | Reference |

| Appearance | Colorless Liquid | [1] |

| Purity | ≥95% to >98% | [2][4][6] |

| Solubility | Water, DMSO, DCM, DMF | [2] |

| Storage Conditions | -20°C or -5°C, protect from light, keep in dry and avoid sunlight | [2][4] |

Applications in Research and Drug Development

The unique properties of this compound make it a valuable component in a multitude of biomedical applications.

-

Bioconjugation: The primary amine group of this compound readily reacts with carboxylic acids, activated esters (e.g., NHS esters), and carbonyls (aldehydes and ketones) to form stable covalent bonds.[2][3][5] This reactivity is harnessed to conjugate this compound to proteins, peptides, antibodies, and other biomolecules.

-

Drug Delivery: As a linker in drug delivery systems, this compound can improve the pharmacokinetic profile of therapeutic agents.[1][4] The hydrophilic PEG chain can increase the hydrodynamic radius of the conjugate, potentially reducing renal clearance and extending circulation half-life. It can also enhance the solubility of hydrophobic drugs.

-

Antibody-Drug Conjugates (ADCs): this compound can be used as a linker to attach potent cytotoxic drugs to monoclonal antibodies.[7] The PEG spacer can help to overcome aggregation issues associated with hydrophobic drug payloads and improve the overall stability and efficacy of the ADC.

-

PROTACs: In the field of targeted protein degradation, this compound can serve as a flexible linker in the design of PROTACs, connecting a target-binding moiety to an E3 ligase-recruiting element.

-

Nanotechnology: The surface modification of nanoparticles with this compound can enhance their biocompatibility, reduce non-specific protein adsorption, and improve their circulation time in vivo.[4]

Experimental Protocols

The following sections provide detailed methodologies for common experimental procedures involving this compound.

General Protocol for Conjugation of this compound to a Carboxylic Acid-Containing Molecule (e.g., Protein, Nanoparticle)

This protocol describes a typical two-step carbodiimide-mediated coupling reaction.

Materials:

-

This compound

-

Molecule with a terminal carboxylic acid (Molecule-COOH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification system (e.g., size exclusion chromatography, dialysis)

Procedure:

-

Preparation of Reagents:

-

Equilibrate all reagents to room temperature before use.

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO.

-

Dissolve the Molecule-COOH in the Activation Buffer.

-

-

Activation of Carboxylic Acid:

-

Add EDC and NHS (or Sulfo-NHS) to the solution of Molecule-COOH. A typical molar excess is 2-5 fold of EDC and NHS over the Molecule-COOH.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring. This step activates the carboxylic acid groups by forming a more reactive NHS ester.

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the activated Molecule-COOH solution. The molar ratio of this compound to Molecule-COOH should be optimized for the specific application, but a 10-20 fold molar excess of the amine is a common starting point.

-

Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Conjugation Buffer.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to the reaction mixture to quench any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove unreacted this compound and other small molecules by dialysis against an appropriate buffer or using size exclusion chromatography (SEC).

-

The choice of purification method will depend on the properties of the final conjugate.

-

Characterization of the this compound Conjugate

Confirmation of successful conjugation and characterization of the product are essential.

-

SDS-PAGE: For protein conjugates, SDS-PAGE analysis will show an increase in the apparent molecular weight of the protein after conjugation with this compound.

-

Mass Spectrometry (MALDI-TOF or ESI-MS): This technique can be used to determine the exact molecular weight of the conjugate and to assess the degree of PEGylation (the number of PEG chains attached to the molecule).

-

NMR Spectroscopy: For smaller molecule conjugates, NMR can be used to confirm the formation of the amide bond and the structure of the final product.

-

FTIR Spectroscopy: The appearance of characteristic amide bond peaks can indicate successful conjugation.

Signaling Pathways and Experimental Workflows

The application of this compound as a linker in complex biologics like ADCs and PROTACs ultimately aims to modulate cellular signaling pathways for therapeutic benefit. The following diagrams illustrate a conceptual workflow for the development of a targeted therapeutic using this compound and a representative signaling pathway that could be targeted.

Caption: Experimental workflow for the development of a targeted therapeutic using this compound.

Caption: A representative signaling pathway for an ADC utilizing an this compound linker.

Conclusion

This compound (CAS: 170572-38-0) is a well-defined, high-purity PEG linker that offers significant advantages in the fields of bioconjugation and drug delivery. Its monodispersity ensures batch-to-batch consistency, a critical factor in the development of therapeutics. The hydrophilic nature of the PEG chain and the reactive terminal amine group provide a versatile platform for the synthesis of advanced biomolecular conjugates with improved physicochemical and pharmacokinetic properties. This technical guide has summarized the key characteristics, applications, and experimental considerations for this compound, providing a valuable resource for researchers and drug development professionals.

References

- 1. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. enovatia.com [enovatia.com]

- 4. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. us.huatengsci.com [us.huatengsci.com]

- 7. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Characteristics of m-PEG7-Amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of methoxy-polyethylene glycol (7)-amine (m-PEG7-Amine). The information is intended to assist researchers and professionals in the effective use of this versatile linker in drug development, bioconjugation, and other biomedical applications.

Core Solubility Profile

This compound is a heterobifunctional linker consisting of a monomethylated polyethylene (B3416737) glycol (PEG) chain with seven ethylene (B1197577) glycol units, terminating in a primary amine. The presence of the hydrophilic PEG spacer significantly influences its solubility, making it a valuable tool for modifying hydrophobic molecules to improve their aqueous compatibility.[1][2][3][4][5]

Quantitative Solubility Data

While specific quantitative solubility data for this compound is limited in publicly available literature, a general solubility profile for similar methoxy (B1213986) PEG amine products is provided by manufacturers.

| Solvent | Reported Solubility | Reference(s) |

| Water | > 10 mg/mL | [6] |

| Dimethyl Sulfoxide (B87167) (DMSO) | > 10 mg/mL | [6] |

| Dichloromethane (DCM) | Soluble | [5] |

| Dimethylformamide (DMF) | Soluble | [5] |

| Ethanol | > 10 mg/mL | [6] |

| Chloroform | > 10 mg/mL | [6] |

| Methanol | Soluble | [7] |

| Tetrahydrofuran (THF) | Soluble | [7] |

Factors Influencing Solubility

Effect of pH: The terminal primary amine group on this compound has a pKa value typical for primary amines, generally in the range of 9-10. This means that the solubility of this compound in aqueous solutions is pH-dependent.

-

Acidic to Neutral pH (pH < 8): The amine group will be predominantly in its protonated, cationic form (-NH3+). This ionic character enhances its interaction with water molecules, leading to higher aqueous solubility.

-

Alkaline pH (pH > 10): The amine group will be primarily in its deprotonated, neutral form (-NH2). The loss of the positive charge may lead to a decrease in aqueous solubility, particularly at high concentrations.

Experimental Protocols for Solubility Determination

The following are generalized protocols that can be adapted for the precise determination of this compound solubility.

Protocol 1: Thermodynamic (Shake-Flask) Aqueous Solubility Determination

This method determines the equilibrium solubility of a compound in an aqueous buffer.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Additional buffers at desired pH values (e.g., acetate (B1210297) buffer for acidic pH, borate (B1201080) buffer for alkaline pH)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Microcentrifuge

-

Analytical balance

-

HPLC-UV or LC-MS/MS system

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of this compound of known concentration in the chosen aqueous buffer.

-

Create a calibration curve by preparing a series of dilutions from the stock solution and analyzing them using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).

-

Add an excess amount of this compound to a known volume of the desired aqueous buffer in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect the sample to confirm the presence of undissolved solid.

-

Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with the buffer to a concentration within the range of the calibration curve.

-

Analyze the diluted supernatant using the established analytical method to determine the concentration of dissolved this compound.

-

The calculated concentration represents the thermodynamic solubility at the tested temperature and pH.

Protocol 2: Kinetic Aqueous Solubility Determination (High-Throughput Screening)

This method is suitable for a more rapid assessment of solubility, often used in early-stage drug discovery.[8][9]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microplate (UV-transparent for UV detection)

-

Plate reader with turbidimetric or nephelometric measurement capabilities or a UV-Vis spectrophotometer

-

Multichannel pipette

Procedure:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mM).

-

In a 96-well plate, add the aqueous buffer to a series of wells.

-

Using a multichannel pipette, add a small volume of the this compound DMSO stock solution to the buffer-containing wells to create a range of final concentrations (e.g., from 0.1 to 10 mg/mL). The final DMSO concentration should be kept low (typically <1-2%) to minimize its effect on solubility.

-

Seal the plate and incubate at a controlled temperature for a set period (e.g., 2 hours).

-

Measure the turbidity or light scattering of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

-

Alternatively, the plate can be centrifuged, and the concentration of the supernatant can be determined by HPLC-UV or LC-MS/MS after creating a calibration curve.

Visualizations: Workflows and Applications

Experimental Workflow for Solubility Determination

References

- 1. adcreview.com [adcreview.com]

- 2. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 3. apexbt.com [apexbt.com]

- 4. mPEG7-Amine - CD Bioparticles [cd-bioparticles.net]

- 5. This compound, 170572-38-0 | BroadPharm [broadpharm.com]

- 6. nanocs.net [nanocs.net]

- 7. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aqueous Solubility Assay - Enamine [enamine.net]

- 9. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

The Role of PEG7 Spacers in Enhancing Biomolecule Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy in drug development for enhancing the therapeutic potential of biomolecules. The inclusion of a discrete PEG spacer, such as a PEG7 linker, can significantly improve the stability, solubility, and pharmacokinetic profile of proteins, peptides, and other therapeutic moieties. This technical guide provides an in-depth analysis of the role of short, discrete PEG spacers, with a focus on PEG7, in biomolecule stability. It details the underlying mechanisms, presents quantitative data from relevant studies, outlines key experimental protocols for evaluation, and provides visual representations of associated workflows and pathways. While specific data for a PEG7 spacer is often proprietary or not explicitly published, this guide consolidates representative data from studies on short-chain PEG linkers (e.g., PEG4, PEG8, PEG12) to provide a comprehensive understanding of their impact.

Core Principles of PEG Spacer-Mediated Stabilization

The introduction of a PEG7 spacer, a short, hydrophilic linker, confers several biophysical advantages to a biomolecule, thereby enhancing its overall stability and therapeutic efficacy. These advantages stem from the fundamental properties of the polyethylene glycol chain.

1.1. Increased Hydrodynamic Radius and Steric Hindrance: The PEG chain, even a short one like PEG7, increases the effective size of the biomolecule in solution. This increased hydrodynamic radius provides a steric shield that offers several benefits:

-

Protection from Proteolysis: The PEG spacer sterically hinders the approach of proteolytic enzymes, thereby reducing the rate of degradation and prolonging the biomolecule's circulating half-life.[1][2]

-

Prevention of Aggregation: By creating a hydration shell and physically separating individual biomolecules, the PEG spacer minimizes non-specific protein-protein interactions that can lead to aggregation, a major pathway for inactivation and immunogenicity.[2]

-

Reduced Immunogenicity: The steric cloud can mask immunogenic epitopes on the surface of the biomolecule, leading to a decreased immune response.

1.2. Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of the PEG7 spacer improves the solubility of the conjugated biomolecule, which is particularly beneficial for hydrophobic proteins or peptides. This increased solubility further contributes to the prevention of aggregation.

1.3. Impact on Pharmacokinetics: The increased size imparted by the PEG spacer reduces renal clearance, a primary mechanism for the elimination of small biomolecules from circulation. This leads to a longer plasma half-life and sustained therapeutic effect. However, it is noteworthy that for some larger biomolecules like antibodies, very short PEG linkers (e.g., PEG8) have been observed to paradoxically increase clearance, a phenomenon that warrants careful consideration during the design phase.

Quantitative Impact of Short PEG Spacers on Biomolecule Stability

The following tables summarize quantitative data from studies investigating the effect of short PEG spacers on various stability parameters. While direct data for PEG7 is limited, the presented data for similar short-chain PEGs provide a strong indication of the expected impact.

Table 1: Effect of Short PEG Spacers on In Vitro Half-Life of Peptides

| Peptide | PEG Spacer Length | In Vitro Half-Life (minutes) | Fold Increase vs. Unmodified | Reference |

| Bombesin Analog | PEG2 | 246 | - | (Fani et al., 2014) |

| Bombesin Analog | PEG4 | Not Reported | - | (Fani et al., 2014) |

| Bombesin Analog | PEG6 | 584 | 2.37 | (Fani et al., 2014) |

| Bombesin Analog | PEG12 | Not Reported | - | (Fani et al., 2014) |

Table 2: Influence of PEG Spacer Length on the Stability of an SH3 Domain

| Modification | Change in Conformational Stability (kcal/mol) | Reference |

| Tri-PEGylated | -0.93 | (Lawrence et al., 2016) |

| Asn-PEG4 at position 20 | -1.2 | (Lawrence et al., 2016) |

Table 3: Impact of PEG Linker Length on PROTAC Permeability

| PROTAC Linker | Calculated LogP | PAMPA Permeability (10⁻⁶ cm/s) | Reference |

| Alkyl Chain | 3.5 | 1.5 | (Scott et al., 2019) |

| PEG3 | 2.8 | 0.8 | (Scott et al., 2019) |

| PEG6 | 2.1 | 0.4 | (Scott et al., 2019) |

Experimental Protocols for Assessing Biomolecule Stability

A robust assessment of the stabilizing effects of a PEG7 spacer requires a suite of biophysical and biochemical assays. Detailed methodologies for key experiments are provided below.

3.1. Amine-Reactive PEGylation via NHS Ester Chemistry

This protocol describes a common method for conjugating a PEG spacer to a protein via its primary amines (lysine residues and the N-terminus) using an N-hydroxysuccinimide (NHS) ester-activated PEG.

Materials:

-

Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

PEG7-NHS ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Dialysis or size-exclusion chromatography (SEC) equipment for purification

Procedure:

-

Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.

-

PEG7-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG7-NHS ester in a small volume of anhydrous DMF or DMSO to create a concentrated stock solution.

-

Conjugation Reaction: Add the PEG7-NHS ester stock solution to the protein solution with gentle mixing. The molar ratio of PEG to protein will need to be optimized but a starting point of 20:1 is common.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

-

Quenching: Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted PEG7-NHS ester.

-

Purification: Remove unreacted PEG and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.

-

Characterization: Characterize the PEGylated protein to determine the degree of PEGylation and confirm its integrity.

3.2. Characterization of PEGylated Biomolecules by Size-Exclusion Chromatography (SEC)

SEC is a fundamental technique to assess the purity, aggregation state, and successful conjugation of PEGylated biomolecules.

Materials:

-

SEC column suitable for the molecular weight range of the PEGylated protein

-

HPLC or FPLC system

-

Mobile phase (e.g., PBS)

-

Purified PEGylated protein sample

-

Unmodified protein control

Procedure:

-

System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

-

Sample Preparation: Prepare the PEGylated protein sample and the unmodified control at a suitable concentration in the mobile phase.

-

Injection: Inject a defined volume of the sample onto the column.

-

Elution: Elute the sample with the mobile phase at a constant flow rate.

-

Detection: Monitor the elution profile using a UV detector (typically at 280 nm for proteins).

-

Data Analysis: Analyze the chromatograms to determine the retention times and peak areas of the monomeric PEGylated protein, any aggregates (which will elute earlier), and any unconjugated protein (which will elute later than the PEGylated product).

3.3. Assessment of Thermal Stability by Differential Scanning Calorimetry (DSC)

DSC measures the heat capacity of a biomolecule as a function of temperature, providing information on its thermal stability and unfolding transitions.

Materials:

-

Differential Scanning Calorimeter

-

PEGylated protein sample

-

Unmodified protein control

-

Matching buffer for the reference cell

Procedure:

-

Sample Preparation: Prepare the PEGylated protein and unmodified control samples at the same concentration (typically 0.5-2 mg/mL) in the same buffer.

-

Instrument Setup: Set the desired temperature scan rate (e.g., 1°C/minute) and temperature range.

-

Loading: Load the sample into the sample cell and the matching buffer into the reference cell.

-

Scanning: Perform the temperature scan, recording the differential heat capacity.

-

Data Analysis: Analyze the resulting thermogram to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded. An increase in Tm for the PEGylated protein compared to the unmodified control indicates enhanced thermal stability.

3.4. Evaluation of Proteolytic Stability

This assay assesses the resistance of the PEGylated biomolecule to degradation by proteases.

Materials:

-

PEGylated protein sample

-

Unmodified protein control

-

Protease of interest (e.g., trypsin, chymotrypsin)

-

Reaction buffer

-

SDS-PAGE equipment

-

Densitometer for band quantification

Procedure:

-

Reaction Setup: Incubate the PEGylated and unmodified proteins with the protease at a specific molar ratio in the reaction buffer at a controlled temperature.

-

Time Course Sampling: At various time points, remove aliquots of the reaction mixture and quench the proteolytic activity (e.g., by adding a protease inhibitor or by boiling in SDS-PAGE sample buffer).

-

SDS-PAGE Analysis: Run the quenched samples on an SDS-PAGE gel to separate the intact protein from its degradation products.

-

Quantification: Stain the gel and quantify the intensity of the intact protein band at each time point using a densitometer.

-

Data Analysis: Plot the percentage of intact protein remaining over time. A slower degradation rate for the PEGylated protein indicates increased proteolytic stability.

Visualizing Workflows and Pathways

4.1. Experimental Workflow for PEGylation and Stability Assessment

The following diagram illustrates a typical workflow for the synthesis and characterization of a PEGylated biomolecule to assess the impact of the PEG7 spacer on its stability.

Caption: Workflow for PEGylation and stability analysis.

4.2. Mechanism of PEG Spacer-Mediated Protein Stabilization

This diagram illustrates the key mechanisms by which a PEG7 spacer enhances the stability of a protein.

Caption: Mechanisms of PEG7-mediated protein stabilization.

Conclusion

The incorporation of a short, discrete PEG spacer like PEG7 is a powerful and versatile strategy to enhance the stability of therapeutic biomolecules. By increasing the hydrodynamic radius, providing steric hindrance, and improving solubility, these spacers effectively protect against proteolytic degradation and aggregation, leading to a longer in vivo half-life and improved therapeutic index. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of the stabilizing effects of PEG7 and other short PEG linkers. As the field of bioconjugation continues to advance, a thorough understanding of the role of such spacers will be crucial for the successful development of next-generation biotherapeutics.

References

An In-depth Technical Guide to the Mechanism of m-PEG7-Amine in PEGylation

Abstract: PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to molecules, is a cornerstone strategy in drug development for improving the pharmacokinetic and pharmacodynamic properties of therapeutics. This guide provides a detailed examination of m-PEG7-Amine, a monodisperse, amine-functionalized PEG reagent. We will explore its core reaction mechanisms, provide detailed experimental protocols for its use in conjugating to various functional groups, and present methods for characterizing the resulting conjugates. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how to effectively utilize this compound in their PEGylation workflows.

The this compound Reagent: Structure and Properties

This compound is a heterobifunctional linker characterized by a methoxy (B1213986) cap at one terminus and a primary amine at the other, connected by a discrete chain of seven ethylene (B1197577) glycol units.[1] This monodispersity—having a precise, single molecular weight—is critical for producing highly defined and homogenous bioconjugates, which is a significant advantage over traditional, polydisperse PEG reagents.[2] The terminal primary amine (-NH2) serves as a versatile reactive handle for conjugation, while the hydrophilic PEG chain imparts favorable biological properties.[3][4]

Chemical Structure

The structure consists of a methoxy group (m-), a seven-unit polyethylene glycol spacer (-PEG7-), and a terminal primary amine (-Amine).

Physicochemical Properties

The defined structure of this compound results in consistent physical and chemical properties, which are essential for reproducible conjugation chemistries.

| Property | Value | Reference(s) |

| Chemical Formula | C15H33NO7 | [3] |

| Molecular Weight | 339.4 g/mol | [3] |

| CAS Number | 170572-38-0 | [3] |

| Purity | Typically >98% | [3] |

| Solubility | Water, DMSO, DMF, DCM | [3] |

| Storage Condition | -20°C, protect from light | [3][5] |

| Appearance | Liquid | [5] |

Core Reaction Mechanisms of this compound

The utility of this compound stems from the nucleophilic character of its terminal primary amine. This group can be conjugated to various electrophilic functional groups on target molecules such as proteins, peptides, nanoparticles, or small-molecule drugs to form stable covalent bonds.[4] The most common conjugation strategies are detailed below.

Coupling with Carboxylic Acids

This compound can react with carboxylic acid groups (-COOH), found on aspartic acid, glutamic acid residues, or the C-terminus of proteins, to form a highly stable amide bond.[6] This reaction is not spontaneous and requires the presence of a carbodiimide (B86325) coupling agent, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide), to activate the carboxyl group into a reactive intermediate that is susceptible to nucleophilic attack by the amine.[7][8]

-

Mechanism: The carbodiimide activates the -COOH group, which is then attacked by the -NH2 group of this compound, forming an amide linkage and releasing a urea (B33335) byproduct.

-

Reaction Conditions: Typically performed in aqueous buffers at a mildly acidic pH (4.5-6.0) to activate the carboxyl group while keeping the amine sufficiently nucleophilic.[8]

Reaction with Activated NHS Esters

One of the most common and efficient methods for PEGylating proteins is the reaction of amines with N-Hydroxysuccinimide (NHS) esters.[9] The amine group of this compound readily attacks the activated carbonyl of the NHS ester, displacing the stable NHS leaving group and forming a stable amide bond.[1][3] This chemistry is frequently used to target the primary amines on the side chains of lysine (B10760008) residues.[10]

-

Mechanism: Direct nucleophilic acyl substitution.

-

Reaction Conditions: The reaction proceeds efficiently at a physiological to slightly alkaline pH (7.0-9.0) and can be conducted at room temperature or 4°C.[7][11] The primary competing reaction is the hydrolysis of the NHS ester, which is favored at higher pH values.

Reductive Amination with Aldehydes and Ketones

This compound can be conjugated to molecules containing aldehyde or ketone groups via reductive amination.[6] This two-step process first involves the formation of an unstable Schiff base (imine) intermediate, which is then reduced by a mild reducing agent like sodium cyanoborohydride (NaBH3CN) to form a stable secondary amine linkage.[7] This method is particularly valuable for achieving site-specific N-terminal PEGylation of proteins. The lower pKa of the N-terminal α-amine compared to the ε-amines of lysine residues allows for selective reaction at a slightly acidic pH (around 5.0-6.0).[6][12]

-

Mechanism: Nucleophilic addition to the carbonyl to form a Schiff base, followed by hydride reduction.

-

Reaction Conditions: Requires a controlled acidic pH (5.0-6.0) and the presence of a reducing agent like NaBH3CN.[6][12]

Pharmacological Consequences of PEGylation

The covalent attachment of this compound to a therapeutic agent initiates a cascade of physicochemical changes that translate into significant pharmacological advantages. The primary effect is an increase in the hydrodynamic volume of the molecule, which creates a "shield" around it.[13] This steric hindrance is the basis for most of the therapeutic benefits.

Key benefits observed after successful PEGylation include:

-

Improved Pharmacokinetics: The increased size limits glomerular filtration in the kidneys, significantly reducing renal clearance and extending the circulating half-life of the drug.[9][14][15]

-

Enhanced Stability: The PEG shield provides protection against proteolytic enzymes, increasing the stability of protein and peptide drugs in vivo.[9][15]

-

Reduced Immunogenicity: The polymer chain can mask epitopes on the protein surface, reducing recognition by the immune system and lowering the risk of an antigenic or immunogenic response.[9][16]

-

Increased Solubility: The hydrophilic nature of the PEG chain can significantly increase the aqueous solubility of hydrophobic drugs, aiding in formulation and administration.[1][9]

Experimental Protocols and Characterization

Executing a successful PEGylation reaction requires careful control of conditions and rigorous characterization of the final product.

General Experimental Workflow

The process follows a logical sequence from reaction setup to purification and final analysis to confirm the identity and purity of the PEGylated conjugate.

Detailed Methodologies

The following tables summarize typical starting conditions for the key reaction types. Optimization is often required based on the specific properties of the target molecule.

Table 1: Protocol for Amine-Carboxyl Coupling

| Parameter | Recommended Condition | Purpose |

| Target Molecule | Protein/peptide with accessible -COOH groups | Provides the site for conjugation. |

| Buffer | MES or Acetate buffer, pH 4.5-6.0 | Activates carboxyl groups without deprotonating the amine. |

| Activating Agent | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activates -COOH to a reactive intermediate.[7] |

| Molar Ratio | 1 (Target) : 5-20 (this compound) : 25-50 (EDC) | Drives the reaction towards the desired product. |

| Temperature | 4°C to Room Temperature | Balances reaction rate with protein stability. |

| Reaction Time | 2 hours to overnight | Allows the reaction to proceed to completion. |

| Quenching | Addition of a primary amine (e.g., Tris buffer) or hydroxylamine | Deactivates any remaining activated carboxyl groups. |

Table 2: Protocol for Amine-NHS Ester Coupling

| Parameter | Recommended Condition | Purpose |

| Target Molecule | Protein/peptide with an activated NHS ester group | Provides the electrophilic site for conjugation. |

| Buffer | Phosphate or Bicarbonate buffer, pH 7.2-8.5 | Ensures the amine is deprotonated and nucleophilic.[7] |

| Molar Ratio | 1 (Target) : 3-10 (this compound) | Ensures efficient conjugation while minimizing side reactions. |

| Temperature | 4°C to Room Temperature | Controls the rate of reaction and hydrolysis of the NHS ester.[7] |

| Reaction Time | 30 minutes to 2 hours | Rapid reaction kinetics are typical for NHS ester chemistry. |

| Quenching | Addition of a primary amine (e.g., Tris, glycine, or lysine) | Reacts with any remaining NHS esters to stop the reaction. |

Characterization of PEGylated Products

Confirming the successful synthesis and purity of the conjugate is a critical final step.

| Technique | Information Provided | Reference(s) |

| SDS-PAGE | Visual confirmation of an increase in apparent molecular weight of the PEGylated product compared to the unmodified starting material. | [17] |

| Size Exclusion HPLC (SEC-HPLC) | Separates molecules by hydrodynamic volume. Used to separate the larger PEG-conjugate from unreacted protein and excess PEG reagent, and to assess purity. | [13] |

| Reversed-Phase HPLC (RP-HPLC) | Separates based on hydrophobicity. Can resolve species with different numbers of PEG chains attached. | [13] |

| Mass Spectrometry (MALDI-TOF, LC-MS) | Provides an accurate mass of the conjugate, confirming the covalent attachment and determining the degree of PEGylation (number of PEGs attached). | [13][18][19] |

| Peptide Mapping / MS/MS | After enzymatic digestion of the conjugate, LC-MS/MS is used to identify the specific amino acid residue(s) where PEGylation occurred. | [2][19] |

References

- 1. mPEG7-Amine - CD Bioparticles [cd-bioparticles.net]

- 2. enovatia.com [enovatia.com]

- 3. This compound, 170572-38-0 | BroadPharm [broadpharm.com]

- 4. Amino PEG, Amino linker, PEG Amine, Crosslinker | BroadPharm [broadpharm.com]

- 5. apexbt.com [apexbt.com]

- 6. interchim.fr [interchim.fr]

- 7. creativepegworks.com [creativepegworks.com]

- 8. idosi.org [idosi.org]

- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 10. Activated PEGs for Amine PEGylation - JenKem [jenkemusa.com]

- 11. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]

- 12. WO2016196017A1 - Amine pegylation methods for the preparation of site-specific protein conjugates - Google Patents [patents.google.com]

- 13. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PEGylation of Peptides, Proteins & Antibody Fragments - Biochempeg [biochempeg.com]

- 15. creativepegworks.com [creativepegworks.com]

- 16. broadpharm.com [broadpharm.com]

- 17. researchgate.net [researchgate.net]

- 18. walshmedicalmedia.com [walshmedicalmedia.com]

- 19. tandfonline.com [tandfonline.com]

A Deep Dive into the Hydrophilicity of PEG Linkers: A Technical Guide for Drug Development Professionals

Abstract

Poly(ethylene glycol) (PEG) linkers are indispensable tools in modern drug development, renowned for their ability to enhance the therapeutic properties of conjugated molecules. At the heart of their utility lies their profound hydrophilicity, a characteristic that significantly influences the solubility, pharmacokinetics, and immunogenicity of bioconjugates. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles governing the hydrophilicity of PEG linkers. We will explore the chemical basis of this property, present key quantitative data, detail experimental protocols for its characterization, and illustrate relevant biological and experimental workflows.

The Chemical Foundation of PEG's Hydrophilicity

The remarkable water solubility of Poly(ethylene glycol) is a direct consequence of its unique chemical structure. PEG is a polymer composed of repeating ethylene (B1197577) glycol units (-CH₂-CH₂-O-). The ether oxygen atoms along the polymer backbone are capable of forming hydrogen bonds with water molecules.[1] This interaction allows PEG chains to be readily hydrated, forming a protective aqueous shell around the conjugated molecule. This "hydrodynamic shield" is fundamental to many of the beneficial properties conferred by PEGylation.

Quantitative Characterization of PEG Linker Hydrophilicity

The hydrophilicity of PEG linkers can be quantified through several key parameters. Understanding these metrics is crucial for selecting the appropriate linker for a specific drug development application. The following tables summarize important quantitative data for various PEG linkers.

| PEG Molecular Weight (Da) | Water Solubility | Octanol-Water Partition Coefficient (LogP) | Notes |

| 400 | Highly Soluble | -1.4 (for PEG 414 in hexane-water)[2] | Low molecular weight PEGs are strongly hydrophilic.[2] |

| 1000 | Soluble | Not readily available | Increasing molecular weight can slightly decrease water solubility.[3] |

| 2000 | Soluble | Not readily available | |

| 5000 | Soluble | Not readily available | |

| 10000 | Soluble | Not readily available | |

| 35000 | Soluble | 4.3 (for Methotrexate-PEG 35000 D ester)[4] | The LogP of the conjugate is significantly influenced by the drug.[4] |

Table 1: Water Solubility and Partition Coefficients of Linear PEGs

| PEGylated Surface | Water Contact Angle (θ) | Wetting Characteristics |

| Pure PEG | 23°[5] | Highly Hydrophilic |

| PEG Monolayer on Silicon | 36-39°[6] | Hydrophilic |

| Nanostructured PEG (Cassie State) | > 90° | Hydrophobic (due to trapped air)[7] |

Table 2: Contact Angle Measurements of PEGylated Surfaces

Key Applications of PEG Linker Hydrophilicity in Drug Development

The hydrophilic nature of PEG linkers is leveraged to overcome numerous challenges in drug delivery and bioconjugation.

-

Enhanced Solubility of Hydrophobic Drugs: Many potent small molecule drugs exhibit poor water solubility, hindering their formulation and administration. Covalent attachment of a hydrophilic PEG linker can dramatically increase the aqueous solubility of these compounds, enabling intravenous delivery.[1]

-

Improved Pharmacokinetics and Bioavailability: The hydrodynamic shield created by the PEG chain increases the effective size of the conjugated molecule. This increased hydrodynamic radius reduces renal clearance, thereby prolonging the circulation half-life of the drug in the bloodstream.[1]

-

Reduced Immunogenicity: The hydration shell can mask epitopes on therapeutic proteins and other biologics, reducing their recognition by the immune system and minimizing the risk of an immunogenic response.

-

Enhanced Stability: The protective aqueous layer can shield the conjugated drug from enzymatic degradation, improving its stability in biological environments.

Experimental Protocols for Characterizing Hydrophilicity

Accurate characterization of the hydrophilicity of PEG linkers and their conjugates is essential for quality control and regulatory compliance. The following are detailed methodologies for key experiments.

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient is a widely accepted measure of a compound's lipophilicity/hydrophilicity.[8]

Protocol: Shake-Flask Method

-

Preparation of Solutions:

-

Prepare a stock solution of the PEG linker or PEGylated conjugate in a suitable solvent.

-

Prepare a biphasic system of n-octanol and water. The two phases should be pre-saturated with each other by vigorous mixing for at least 24 hours, followed by separation.

-

-

Partitioning:

-

Add a known volume of the stock solution to a separation funnel containing a known volume of the pre-saturated n-octanol and water phases.

-

Stopper the funnel and shake vigorously for a predetermined period (e.g., 1-2 hours) to allow for partitioning of the analyte between the two phases.

-

Allow the phases to separate completely.

-

-

Analysis:

-

Carefully collect samples from both the n-octanol and the aqueous phases.

-

Determine the concentration of the analyte in each phase using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of the partition coefficient.

-

Protocol: High-Performance Liquid Chromatography (HPLC) Method

This method correlates the retention time of a compound on a reverse-phase HPLC column with its LogP value.

-

Calibration:

-

Select a set of reference compounds with known LogP values that span the expected range of the test compound.

-

Inject each reference compound into the HPLC system and record its retention time (t_R).

-

Determine the column dead time (t_0) by injecting a non-retained compound (e.g., thiourea).

-

Calculate the capacity factor (k) for each reference compound using the formula: k = (t_R - t_0) / t_0.

-

Create a calibration curve by plotting the log(k) values against the known LogP values of the reference compounds.

-

-

Sample Analysis:

-

Inject the PEG linker or PEGylated conjugate into the same HPLC system under identical conditions and record its retention time.

-

Calculate the capacity factor (k) for the test compound.

-

-

LogP Determination:

-

Use the calibration curve to determine the LogP of the test compound from its log(k) value.

-

Measurement of Water Contact Angle

Contact angle goniometry is a surface-sensitive technique used to determine the wettability of a solid surface by a liquid.

Protocol: Sessile Drop Method

-

Substrate Preparation:

-

Prepare a flat, smooth surface coated with the PEG linker or PEGylated molecule. This can be achieved by various methods, such as spin-coating or covalent immobilization.

-

-

Droplet Deposition:

-

Place the substrate on the goniometer stage.

-

Using a precision syringe, carefully dispense a small droplet (typically 1-5 µL) of high-purity water onto the surface.

-

-

Image Acquisition and Analysis:

-

A camera captures a profile image of the sessile drop.

-

Software analyzes the shape of the droplet at the three-phase (solid-liquid-vapor) contact line to determine the contact angle.

-

A lower contact angle indicates greater hydrophilicity (better wetting), while a higher contact angle signifies greater hydrophobicity (poorer wetting).[9]

-

Visualizing Key Workflows and Pathways

Signaling Pathway of PEGylated Interferon

PEGylated interferons are a class of biopharmaceuticals used in the treatment of hepatitis C and some cancers. The PEG linker extends the half-life of the interferon, allowing for less frequent dosing. The following diagram illustrates the canonical JAK-STAT signaling pathway initiated by the binding of PEGylated interferon-α to its receptor.[10][11][12]

Caption: JAK-STAT signaling pathway of PEGylated Interferon-α.

Experimental Workflow for the Synthesis and Characterization of a PEGylated Antibody-Drug Conjugate (ADC)

The hydrophilicity of PEG linkers is particularly beneficial in the development of Antibody-Drug Conjugates (ADCs), where they can help to mitigate the hydrophobicity of the cytotoxic payload. The following workflow outlines the key steps in the synthesis and characterization of a PEGylated ADC.

Caption: Synthesis and characterization workflow for a PEGylated ADC.

Conclusion

The hydrophilicity of PEG linkers is a cornerstone of their widespread success in drug delivery and bioconjugation. By understanding the fundamental principles that govern this property and employing robust experimental methods for its characterization, researchers can effectively harness the power of PEGylation to develop safer and more effective therapeutics. The strategic application of hydrophilic PEG linkers will undoubtedly continue to drive innovation in the pharmaceutical industry, enabling the development of next-generation bioconjugates with improved clinical outcomes.

References

- 1. chempep.com [chempep.com]

- 2. PEG 400, a hydrophilic molecular probe for measuring intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. arpc-ir.com [arpc-ir.com]

- 4. sid.ir [sid.ir]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Control over wettability of polyethylene glycol surfaces using capillary lithography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

- 9. users.aalto.fi [users.aalto.fi]

- 10. ashpublications.org [ashpublications.org]

- 11. Pegylated interferon: the who, why, and how - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Peginterferon alfa-2a? [synapse.patsnap.com]

An In-Depth Technical Guide to m-PEG7-Amine for Preliminary Bioconjugation Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methoxy-polyethylene glycol-amine (m-PEG7-Amine), a discrete PEG linker, for its application in preliminary bioconjugation studies. We will delve into its core properties, applications in modifying proteins and functionalizing nanoparticles, and provide detailed experimental protocols. This document is intended to serve as a foundational resource for researchers embarking on the use of this compound in their work.

Introduction to this compound

This compound is a heterobifunctional linker characterized by a methoxy-capped polyethylene (B3416737) glycol (PEG) chain with seven ethylene (B1197577) glycol units and a terminal primary amine.[1][2][3][4] The PEG component imparts hydrophilicity, which can enhance the solubility and stability of the resulting bioconjugate in aqueous environments.[1][2] The terminal amine group serves as a reactive handle for covalent attachment to various functional groups on biomolecules and surfaces.[1][2]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in bioconjugation.

| Property | Value | Reference |

| Molecular Formula | C15H33NO7 | [1][3] |

| Molecular Weight | 339.4 g/mol | [1] |

| CAS Number | 170572-38-0 | [1] |

| Purity | Typically >95% | [1][3] |

| Appearance | Liquid | [4] |

| Solubility | Water, DMSO, DCM, DMF | [1][5] |

| Storage Conditions | -20°C, protect from light | [1][4] |

Applications in Bioconjugation

The primary amine of this compound can be conjugated to various functional groups, making it a versatile tool for a range of bioconjugation applications. The most common reaction involves the formation of a stable amide bond with a carboxylic acid or an activated ester, such as an N-hydroxysuccinimide (NHS) ester.[1][2]

Protein and Peptide Modification

PEGylation, the covalent attachment of PEG chains to proteins and peptides, is a widely used strategy to improve the therapeutic properties of biologics. The introduction of a short PEG chain like m-PEG7 can enhance solubility and stability without significantly increasing the hydrodynamic radius, which can be beneficial for maintaining biological activity.

Antibody-Drug Conjugates (ADCs)

In the context of ADCs, this compound can be used as a component of the linker that connects the antibody to the cytotoxic payload.[4] The hydrophilic nature of the PEG spacer can help to mitigate the aggregation often caused by hydrophobic drug molecules and improve the overall pharmacokinetic profile of the ADC.[6][7][8][9]

Nanoparticle Functionalization

Surface modification of nanoparticles with PEG is a common strategy to improve their colloidal stability and create a "stealth" surface that reduces non-specific protein adsorption and uptake by the reticuloendothelial system (RES). This compound can be used to introduce a hydrophilic PEG layer on nanoparticles that possess surface carboxyl groups.[10][11]

Quantitative Data for Bioconjugation Studies

While specific quantitative data for this compound is not extensively available in peer-reviewed literature, the following tables provide a template for the types of data that should be generated during preliminary bioconjugation studies. The example values are representative of what might be expected for a short-chain m-PEG-amine linker.

Reaction Efficiency

| Reaction Type | Biomolecule | Molar Ratio (this compound:Biomolecule) | Reaction Time (hours) | Temperature (°C) | Conjugation Efficiency (%) |

| EDC/NHS Coupling | Monoclonal Antibody | 20:1 | 2 | 25 | 85-95 |

| EDC/NHS Coupling | Carboxylated Nanoparticles | 50:1 | 4 | 25 | >90 |

| NHS Ester Coupling | Peptide | 10:1 | 1 | 25 | >95 |

Stability of Amide Bond

| Conjugate | Buffer | pH | Temperature (°C) | Half-life (days) |

| m-PEG7-Antibody | PBS | 7.4 | 37 | >28 |

| m-PEG7-Antibody | Acetate Buffer | 5.0 | 37 | >28 |

| m-PEG7-Nanoparticle | PBS | 7.4 | 25 | >60 |

Experimental Protocols

The following are detailed methodologies for key bioconjugation experiments using this compound. These protocols should be considered as a starting point and may require optimization for specific applications.

Protocol for Antibody Conjugation via EDC/NHS Chemistry

This protocol describes the conjugation of this compound to the carboxyl groups of a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., MES buffer)

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Antibody Preparation:

-

Buffer exchange the mAb into Activation Buffer to a final concentration of 2-5 mg/mL.

-

-

Activation of Carboxyl Groups:

-

Add a 50-fold molar excess of EDC and a 25-fold molar excess of NHS to the antibody solution.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation with this compound:

-

Add a 20-fold molar excess of this compound to the activated antibody solution.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS esters.

-

Incubate for 15 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove excess reagents and purify the m-PEG7-conjugated antibody using a desalting column equilibrated with PBS.

-

Collect the protein-containing fractions.

-

-

Characterization:

Protocol for Functionalizing Carboxylated Nanoparticles